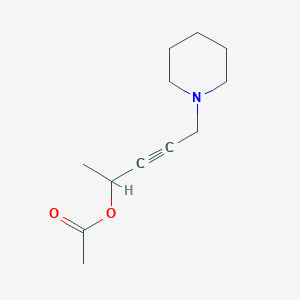
N-methyl-3-(4-morpholinylcarbonyl)-N-phenylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-3-(4-morpholinylcarbonyl)-N-phenylbenzenesulfonamide, also known as NMS, is a chemical compound that has gained significant attention in scientific research. It is a sulfonamide derivative that has been extensively studied for its potential use as a pharmacological tool in various fields of research.
Mechanism of Action
The mechanism of action of N-methyl-3-(4-morpholinylcarbonyl)-N-phenylbenzenesulfonamide is not fully understood. However, it is known to inhibit the activity of certain enzymes and receptors in the body. For example, this compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to have anti-inflammatory effects and to inhibit the activity of certain enzymes involved in the production of inflammatory mediators.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-methyl-3-(4-morpholinylcarbonyl)-N-phenylbenzenesulfonamide in lab experiments is that it is a highly specific inhibitor of certain enzymes and receptors. This allows researchers to study the effects of inhibiting these targets in a controlled manner. However, one limitation of using this compound is that it may not be suitable for use in certain biological systems due to its potential toxicity.
Future Directions
There are many potential future directions for research on N-methyl-3-(4-morpholinylcarbonyl)-N-phenylbenzenesulfonamide. One area of interest is the development of this compound derivatives with improved pharmacological properties. Another area of interest is the use of this compound as a tool to study the role of certain enzymes and receptors in disease processes. Additionally, this compound may have potential as a therapeutic agent for the treatment of cancer and other diseases.
Synthesis Methods
The synthesis of N-methyl-3-(4-morpholinylcarbonyl)-N-phenylbenzenesulfonamide involves the reaction between N-phenylbenzenesulfonamide and N-methylmorpholine N-oxide in the presence of a catalyst. The reaction yields this compound as a white crystalline solid with a melting point of 180-183°C.
Scientific Research Applications
N-methyl-3-(4-morpholinylcarbonyl)-N-phenylbenzenesulfonamide has been widely used as a pharmacological tool in scientific research. It has been studied for its potential use in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammation. This compound has also been used as a tool to study the role of certain enzymes and receptors in biological processes.
properties
IUPAC Name |
N-methyl-3-(morpholine-4-carbonyl)-N-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-19(16-7-3-2-4-8-16)25(22,23)17-9-5-6-15(14-17)18(21)20-10-12-24-13-11-20/h2-9,14H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZPNXIRNSKKAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-({[4-(diethylamino)phenyl]amino}sulfonyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5010256.png)

![1-[(5-ethyl-2-thienyl)carbonyl]-4-methylpiperidine](/img/structure/B5010261.png)
![6-(2-methylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5010274.png)
![4-amino-N-(2-{[(2-nitrophenyl)sulfonyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5010283.png)
![2-{[(cyclopropylmethyl)(propyl)amino]methyl}-6-ethoxyphenol](/img/structure/B5010288.png)
![ethyl (1-{[(1-cyclopropyl-6-oxo-3-piperidinyl)carbonyl]amino}cyclohexyl)acetate](/img/structure/B5010296.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide](/img/structure/B5010300.png)
![2-(ethylthio)-4-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5010311.png)

![N~2~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~1~-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}glycinamide](/img/structure/B5010330.png)
![5-[(4-acetyl-1-piperazinyl)carbonyl]-1-[2-(4-methoxyphenyl)ethyl]-2-piperidinone](/img/structure/B5010331.png)

